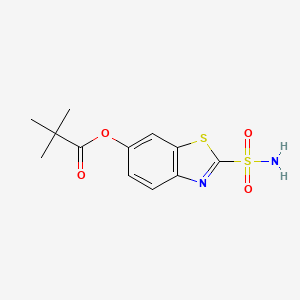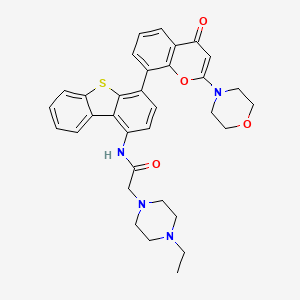
KU-0060648
概要
説明
KU-0060648は、DNA依存性タンパク質キナーゼ(DNA-PK)とホスホイノシチド3キナーゼ(PI3K)の強力な選択的阻害剤です。これは主に、DNA修復のメカニズムと、さまざまな細胞プロセスにおけるPI3Kの役割を研究する科学研究で使用されています。 この化合物は、DNA損傷剤に対する癌細胞の感受性を高める可能性を大きく示しており、癌研究において貴重なツールとなっています .
科学的研究の応用
KU-0060648 has a wide range of applications in scientific research:
Cancer Research: It is used to sensitize cancer cells to DNA-damaging agents such as etoposide and doxorubicin, enhancing their cytotoxic effects
Cell Cycle Studies: This compound is used to study the role of DNA-PK and PI3K in cell cycle regulation and DNA repair mechanisms
Drug Development: It serves as a lead compound for the development of new inhibitors targeting DNA-PK and PI3K for therapeutic purposes
作用機序
KU-0060648は、DNA-PKとPI3Kの活性を阻害することで効果を発揮します。DNA-PKは、非相同末端結合経路を介したDNA二本鎖切断の修復に不可欠です。 DNA-PKを阻害することで、this compoundはDNA損傷の修復を防ぎ、DNA損傷剤に対する癌細胞の感受性を高めます .
PI3Kは、細胞の成長、増殖、生存など、さまざまな細胞プロセスに関与しています。 This compoundによるPI3Kの阻害は、これらのプロセスを阻害し、DNA損傷剤の細胞毒性効果をさらに高めます .
類似の化合物との比較
This compoundは、DNA-PKとPI3Kの両方を二重に阻害する能力により、ユニークです。類似の化合物には以下が含まれます。
NU7441: DNA-PKの選択的阻害剤であり、癌研究でDNA修復メカニズムを研究するために使用されます.
ワートマニン: PI3Kの阻害剤であり、細胞プロセスにおけるPI3Kの役割を研究するために使用されます.
LY294002: 別のPI3K阻害剤であり、PI3Kシグナル伝達経路を調査する研究で一般的に使用されます.
This compoundは、DNA-PKとPI3Kの両方を阻害する能力により際立っており、DNA修復とPI3Kシグナル伝達の相互作用を研究するための汎用性の高いツールとなっています .
準備方法
合成経路および反応条件
KU-0060648の合成は、市販の出発物質から始まる複数のステップで構成されています最終生成物は、制御された条件下での一連のカップリングおよび脱保護反応を通じて得られます .
工業生産方法
This compoundの具体的な工業生産方法は広く文書化されていませんが、その合成は通常、パラジウム触媒カップリング反応、保護・脱保護戦略、クロマトグラフィーによる精製など、標準的な有機合成技術を伴います。 この化合物は通常、研究目的のために少量生産されます .
化学反応解析
反応の種類
This compoundは、特にピペラジン環やモルホリン環などの反応性官能基の存在のために、主に置換反応、特に求核置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも関与することができます .
一般的な試薬と条件
This compoundの合成および改変に使用される一般的な試薬には、パラジウム触媒、炭酸カリウムなどの塩基、ジメチルスルホキシド(DMSO)などの溶媒が含まれます。 反応は通常、不活性雰囲気下で行われ、望ましくない副反応を防ぎます .
主要な製品
This compoundを含む反応から生成される主要な生成物は、通常、官能基が修飾された誘導体であり、これは化合物の構造活性相関を研究するために使用できます。 これらの誘導体は、this compoundの標的に対する結合親和性と特異性を理解するのに役立ちます .
科学研究への応用
This compoundは、科学研究において幅広い用途を持っています。
化学反応の分析
Types of Reactions
KU-0060648 primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups such as the piperazine and morpholine rings. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include palladium catalysts, bases such as potassium carbonate, and solvents like dimethyl sulfoxide (DMSO). The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions involving this compound are typically derivatives with modified functional groups, which can be used to study the structure-activity relationship of the compound. These derivatives help in understanding the binding affinity and specificity of this compound towards its targets .
類似化合物との比較
KU-0060648 is unique due to its dual inhibition of DNA-PK and PI3K. Similar compounds include:
NU7441: A selective inhibitor of DNA-PK, used in cancer research to study DNA repair mechanisms.
Wortmannin: An inhibitor of PI3K, used to study the role of PI3K in cellular processes.
LY294002: Another PI3K inhibitor, commonly used in research to investigate PI3K signaling pathways.
This compound stands out due to its ability to inhibit both DNA-PK and PI3K, making it a versatile tool for studying the interplay between DNA repair and PI3K signaling .
特性
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N4O4S/c1-2-35-12-14-36(15-13-35)21-29(39)34-26-11-10-23(33-31(26)25-6-3-4-9-28(25)42-33)22-7-5-8-24-27(38)20-30(41-32(22)24)37-16-18-40-19-17-37/h3-11,20H,2,12-19,21H2,1H3,(H,34,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATCBLYHOUOCTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2=C3C4=CC=CC=C4SC3=C(C=C2)C5=CC=CC6=C5OC(=CC6=O)N7CCOCC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881375-00-4 | |
| Record name | KU-0060648 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881375004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KU-0060648 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LM6DZS6PYA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


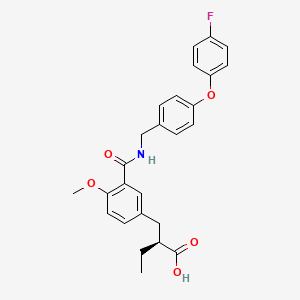
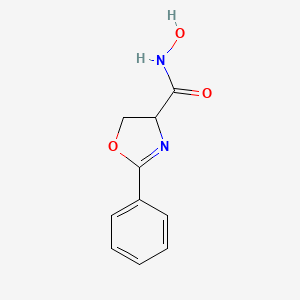
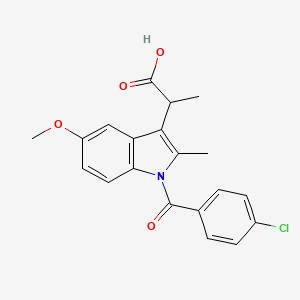
![2-[2,3-dichloro-4-[(E)-2-ethylbut-2-enoyl]phenoxy]acetic acid](/img/structure/B1673784.png)
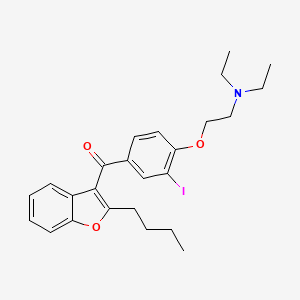
![N,N-Diethyl-1-methyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/structure/B1673789.png)

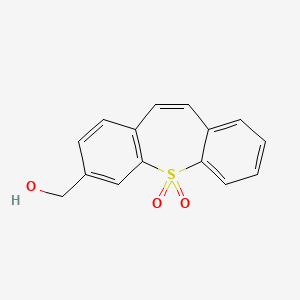
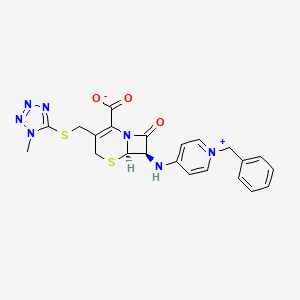
![sodium (6R,7R)-7-((1-benzylpyridin-1-ium-4-yl)amino)-3-(((5-((carboxylatomethyl)thio)-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1673796.png)
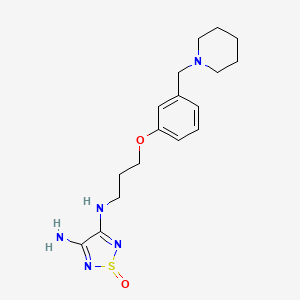
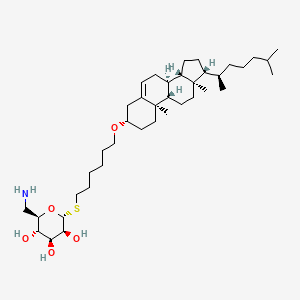
![4-[3-[3-(3-hydroxyoctyl)-4-oxo-1,3-thiazolidin-2-yl]propyl]benzoic Acid](/img/structure/B1673800.png)
